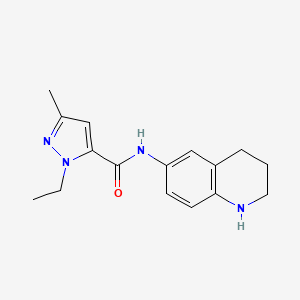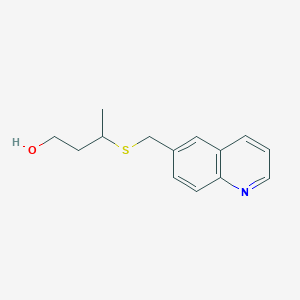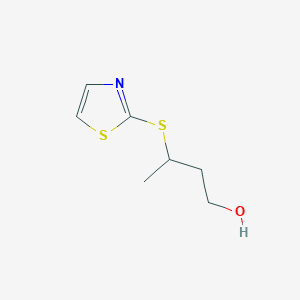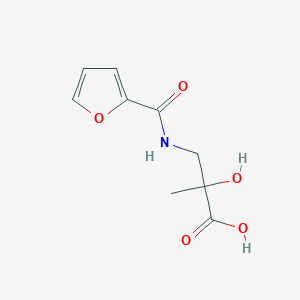
2-ethyl-5-methyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethyl-5-methyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)pyrazole-3-carboxamide, also known as TQ6, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TQ6 is a pyrazole derivative that has shown promising results in various preclinical studies, including its ability to modulate the immune system and inhibit tumor growth.
Mécanisme D'action
The mechanism of action of 2-ethyl-5-methyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)pyrazole-3-carboxamide is not fully understood, but it is believed to modulate the immune system by inhibiting the activity of regulatory T cells and promoting the activity of effector T cells. 2-ethyl-5-methyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)pyrazole-3-carboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the Akt/mTOR pathway. Additionally, 2-ethyl-5-methyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)pyrazole-3-carboxamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects
2-ethyl-5-methyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)pyrazole-3-carboxamide has been shown to have several biochemical and physiological effects, including the modulation of cytokine production, the inhibition of angiogenesis, and the induction of apoptosis in cancer cells. 2-ethyl-5-methyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)pyrazole-3-carboxamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 2-ethyl-5-methyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)pyrazole-3-carboxamide has been shown to inhibit the activity of matrix metalloproteinases, enzymes that play a key role in tumor invasion and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-ethyl-5-methyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)pyrazole-3-carboxamide is its high purity and yield, which makes it a viable candidate for further research. 2-ethyl-5-methyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)pyrazole-3-carboxamide is also relatively easy to synthesize, making it cost-effective for lab experiments. However, one of the limitations of 2-ethyl-5-methyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)pyrazole-3-carboxamide is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 2-ethyl-5-methyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)pyrazole-3-carboxamide is not fully understood, which can make it challenging to design experiments to test its efficacy in different disease models.
Orientations Futures
There are several future directions for research on 2-ethyl-5-methyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)pyrazole-3-carboxamide, including its potential use in combination therapy with other drugs, its efficacy in different cancer models, and its potential use in the treatment of viral infections. Additionally, further research is needed to fully understand the mechanism of action of 2-ethyl-5-methyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)pyrazole-3-carboxamide and to optimize its pharmacokinetic properties for in vivo administration. Overall, 2-ethyl-5-methyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)pyrazole-3-carboxamide shows great potential for the development of novel therapeutics for various diseases and warrants further investigation.
Méthodes De Synthèse
The synthesis of 2-ethyl-5-methyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)pyrazole-3-carboxamide involves a series of chemical reactions that start with the condensation of 2-ethyl-5-methylpyrazole-3-carboxylic acid with 6-amino-1,2,3,4-tetrahydroquinoline. The resulting intermediate is then subjected to cyclization with acetic anhydride to form the final product, 2-ethyl-5-methyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)pyrazole-3-carboxamide. The synthesis method has been optimized to produce high yields of pure 2-ethyl-5-methyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)pyrazole-3-carboxamide, making it a viable candidate for further research.
Applications De Recherche Scientifique
2-ethyl-5-methyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and infectious diseases. In preclinical studies, 2-ethyl-5-methyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)pyrazole-3-carboxamide has shown promising results in inhibiting tumor growth and metastasis by modulating the immune system and inducing apoptosis in cancer cells. 2-ethyl-5-methyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)pyrazole-3-carboxamide has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of autoimmune disorders such as multiple sclerosis and rheumatoid arthritis. Additionally, 2-ethyl-5-methyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)pyrazole-3-carboxamide has shown antiviral activity against influenza A virus and herpes simplex virus type 1, making it a potential candidate for the treatment of viral infections.
Propriétés
IUPAC Name |
2-ethyl-5-methyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-3-20-15(9-11(2)19-20)16(21)18-13-6-7-14-12(10-13)5-4-8-17-14/h6-7,9-10,17H,3-5,8H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AADRIWDEPAOSMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=CC3=C(C=C2)NCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-5-methyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)pyrazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Hydroxy-3-[(4-methoxycarbonylphenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7578984.png)
![2-Hydroxy-2-methyl-3-[(2-phenylacetyl)amino]propanoic acid](/img/structure/B7578994.png)
![3-[(3-Bromo-4-methoxybenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579002.png)
![3-[(5-Bromothiophene-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579010.png)



![(2,5-Dimethylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7579051.png)
![2-Hydroxy-2-methyl-3-[3-(thiophene-3-carbonylamino)propanoylamino]propanoic acid](/img/structure/B7579062.png)
![3-[(5-Chloropyridine-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579066.png)
![2-Hydroxy-2-methyl-3-[[1-(2-methylpropyl)-5-oxopyrrolidine-3-carbonyl]amino]propanoic acid](/img/structure/B7579074.png)
![(2-Ethyl-5-methylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7579075.png)
![3-[(2,5-Dimethylfuran-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579086.png)
![2-Hydroxy-2-methyl-3-[(3-methylfuran-2-carbonyl)amino]propanoic acid](/img/structure/B7579093.png)